5-HT2A antagonist 3

Receptor Pharmacology Binding Affinity Radioligand Binding

5-HT2A antagonist 3 (CAS 1134815-69-2, also known as N-Desmethyl Pimavanserin or AC-279) is a potent and selective 5-HT2A receptor antagonist and inverse agonist. It is the principal active metabolite of pimavanserin, a clinically approved atypical antipsychotic, and retains high affinity for the 5-HT2A receptor with a pKi of 9 (Ki ≈ 1 nM) and a pIC50 of 8.7.

Molecular Formula C25H34FN3O3
Molecular Weight 443.6 g/mol
CAS No. 1134815-69-2
Cat. No. B3335265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT2A antagonist 3
CAS1134815-69-2
Molecular FormulaC25H34FN3O3
Molecular Weight443.6 g/mol
Structural Identifiers
SMILESCC(C)(COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O
InChIInChI=1S/C25H34FN3O3/c1-25(2,31)18-32-23-10-6-19(7-11-23)16-27-24(30)29(22-12-14-28(3)15-13-22)17-20-4-8-21(26)9-5-20/h4-11,22,31H,12-18H2,1-3H3,(H,27,30)
InChIKeyPIMCCOKGYRQRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT2A Antagonist 3 (CAS 1134815-69-2) – High-Affinity Inverse Agonist with Distinct Pharmacokinetic Profile


5-HT2A antagonist 3 (CAS 1134815-69-2, also known as N-Desmethyl Pimavanserin or AC-279) is a potent and selective 5-HT2A receptor antagonist and inverse agonist . It is the principal active metabolite of pimavanserin, a clinically approved atypical antipsychotic, and retains high affinity for the 5-HT2A receptor with a pKi of 9 (Ki ≈ 1 nM) and a pIC50 of 8.7 [1][2]. Structurally, it is characterized by the chemical formula C25H34FN3O3 and a molecular weight of 443.55 g/mol . This compound is primarily utilized in neuroscience research, particularly in studies of serotonergic signaling, psychosis, and metabolic pathways .

Why Substituting 5-HT2A Antagonist 3 (CAS 1134815-69-2) with Other 5-HT2A Antagonists Compromises Scientific Validity


Within the class of 5-HT2A receptor antagonists, compounds vary significantly in their functional selectivity (e.g., antagonist vs. inverse agonist), receptor affinity, pharmacokinetic half-life, and blood-brain barrier permeability. 5-HT2A antagonist 3 exhibits a unique combination of high-affinity inverse agonism (pKi = 9, pIC50 = 8.7) and an exceptionally long plasma half-life (200 hours) [1][2]. In contrast, structurally related parent compound pimavanserin has a shorter half-life (57 hours) and differential brain penetration [3]. Widely used tool compounds like ketanserin (Ki = 2.5 nM) and MDL 100907 (Ki = 0.36 nM) lack the inverse agonist profile and metabolic context of 5-HT2A antagonist 3. These differences directly impact experimental outcomes in studies of constitutive receptor activity, metabolite exposure-response relationships, and peripheral 5-HT2A-mediated effects. Consequently, simple substitution without consideration of these parameters can lead to erroneous conclusions and irreproducible data.

Quantitative Evidence Guide for 5-HT2A Antagonist 3 (CAS 1134815-69-2) vs. Comparator Compounds


High-Affinity 5-HT2A Receptor Binding: 5-HT2A Antagonist 3 vs. Pimavanserin and Ketanserin

5-HT2A antagonist 3 binds to the human 5-HT2A receptor with a pKi of 9 (Ki ≈ 1 nM), as determined by competition binding assays [1]. This affinity is comparable to pimavanserin (pKi = 9.3 in membranes, Ki ≈ 0.5 nM) and substantially higher than ketanserin (Ki = 2.5 nM) . The compound also exhibits functional antagonism and inverse agonism with a pIC50 of 8.7 .

Receptor Pharmacology Binding Affinity Radioligand Binding

Functional Inverse Agonism: 5-HT2A Antagonist 3 vs. Neutral Antagonists

5-HT2A antagonist 3 acts as an inverse agonist at the 5-HT2A receptor, reducing basal constitutive activity, with a functional pIC50 of 8.7 [1]. This profile is shared with pimavanserin (pIC50 = 8.73) but contrasts with neutral antagonists like ketanserin and MDL 100907, which lack significant inverse agonism . The inverse agonist activity is critical for studying receptor tone in models of psychosis and sleep.

Functional Assays Inverse Agonism Constitutive Activity

Exceptionally Long Plasma Half-Life: 5-HT2A Antagonist 3 vs. Pimavanserin and Other 5-HT2A Antagonists

5-HT2A antagonist 3 exhibits a mean plasma half-life of 200 hours, compared to 57 hours for pimavanserin [1][2]. This extended half-life, more than three times longer than the parent drug, is a defining pharmacokinetic feature. In contrast, MDL 100907 and ketanserin have significantly shorter half-lives (typically <6 hours) [3].

Pharmacokinetics Metabolism Half-Life

Restricted Blood-Brain Barrier Permeability: A Peripheral 5-HT2A Antagonist Profile

Despite its high affinity in vitro, 5-HT2A antagonist 3 does not appreciably cross the blood-brain barrier in vivo [1]. This property contrasts with pimavanserin, which achieves significant CNS exposure and therapeutic brain occupancy [2]. Consequently, 5-HT2A antagonist 3 is predicted to exert predominantly peripheral 5-HT2A-mediated effects, making it a useful tool for dissecting central vs. peripheral receptor functions.

Blood-Brain Barrier Peripheral Pharmacology CNS Exclusion

Selectivity Profile: 5-HT2A Antagonist 3 Likely Retains Pimavanserin's 30-Fold Selectivity Over 5-HT2C

Although direct selectivity data for 5-HT2A antagonist 3 are limited in public sources, it is a direct active metabolite of pimavanserin, which exhibits approximately 30-fold selectivity for 5-HT2A over 5-HT2C receptors (Ki values: 5-HT2A = 0.087 nM, 5-HT2C = 0.44 nM) [1]. It is therefore reasonable to infer that 5-HT2A antagonist 3 retains a similar selectivity window. This contrasts with non-selective agents like ketanserin (Ki 5-HT2C = 59 nM, ~40-fold selectivity) and highly selective MDL 100907 (>300-fold) .

Receptor Selectivity Off-Target Activity 5-HT2C

Reference Standard Utility: 5-HT2A Antagonist 3 as a Critical Analyte in Pharmacokinetic and Metabolism Studies

5-HT2A antagonist 3 is the primary circulating active metabolite of pimavanserin and is essential for accurate bioanalysis in preclinical and clinical pharmacokinetic studies . Its inclusion as a reference standard is mandated for quantifying exposure-response relationships, given its 200-hour half-life and distinct peripheral activity [1]. Without this standard, metabolite contribution to overall pharmacology cannot be accurately assessed .

Bioanalysis Metabolite Quantification LC-MS/MS

Optimal Scientific and Industrial Applications for 5-HT2A Antagonist 3 (CAS 1134815-69-2)


Pharmacokinetic and Metabolism Studies of Pimavanserin and 5-HT2A Inverse Agonists

This compound is indispensable as a reference standard for quantifying the active metabolite N-desmethyl-pimavanserin in plasma and tissue samples using LC-MS/MS . Its 200-hour half-life necessitates its inclusion in all bioanalytical methods assessing pimavanserin exposure-response relationships [1]. Laboratories performing preclinical toxicokinetics, clinical pharmacology, or bioequivalence studies require this standard for accurate metabolite profiling.

Peripheral 5-HT2A Receptor Pharmacology Research

Due to its minimal blood-brain barrier penetration [2], 5-HT2A antagonist 3 is an ideal tool for dissecting peripheral serotonergic functions. Researchers can study 5-HT2A-mediated effects on platelet aggregation, vascular smooth muscle contraction, and inflammatory responses without confounding central nervous system activity. This is particularly valuable in cardiovascular and metabolic disease models where central effects of other 5-HT2A antagonists would complicate interpretation.

In Vitro Receptor Pharmacology and Functional Assays

With high affinity (pKi = 9) and inverse agonist activity (pIC50 = 8.7) [3], this compound is well-suited for radioligand binding assays, calcium flux studies, and constitutive activity models. It serves as a robust tool for characterizing 5-HT2A receptor function in recombinant cell lines and native tissues. Its profile allows direct comparison with pimavanserin while providing a distinct metabolic identity.

Metabolite Contribution and Polypharmacology Studies

5-HT2A antagonist 3 is the principal circulating metabolite of pimavanserin and contributes significantly to overall pharmacological effect [4]. It is essential for studies aiming to deconvolute parent drug vs. metabolite activity. Researchers investigating the polypharmacology of 5-HT2A inverse agonists or developing metabolite-based therapeutics will find this compound critical for defining structure-activity relationships and understanding the role of active metabolites in sustained efficacy.

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